N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 478148-58-2
VCID: VC21121272
InChI: InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
SMILES: C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Molecular Formula: C15H19Cl2N3O2
Molecular Weight: 344.2 g/mol

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride

CAS No.: 478148-58-2

Cat. No.: VC21121272

Molecular Formula: C15H19Cl2N3O2

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride - 478148-58-2

Specification

CAS No. 478148-58-2
Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.2 g/mol
IUPAC Name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Standard InChI InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
Standard InChI Key USJDQOUQSDDWPO-GXKRWWSZSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
SMILES C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Information

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide dihydrochloride contains several key structural elements that contribute to its pharmacological activity. The compound features an azabicyclo[2.2.2]octane scaffold with a furo[2,3-c]pyridine moiety connected via a carboxamide linkage . Its molecular formula is C15H19Cl2N3O2 with a molecular weight of 344 Da . The compound has also been assigned various catalog numbers including AA00DEXU, AG25790, AGN-PC-0RWLO8, and several others, facilitating its identification across different chemical databases and suppliers .

The compound has a specific stereochemistry, with the (3R) designation indicating the absolute configuration at the 3-position of the azabicyclo[2.2.2]octane ring system . This stereochemical arrangement is crucial for its biological activity and receptor binding properties. The compound contains four ring systems, contributing to its relatively rigid structure and specific receptor targeting capabilities .

Physical and Chemical Properties

PHA-543613 dihydrochloride exhibits distinctive physical and chemical properties that influence its pharmacological behavior and practical handling. The compound is typically found as a white to off-white powder with a melting point range of 313-315°C . Its predicted boiling point is approximately 508.0±40.0°C, and it has an estimated density of 1.32±0.1 g/cm³ .

Table 1: Physical and Chemical Properties of PHA-543613 dihydrochloride

PropertyValue
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344 Da
Physical FormWhite powder
Melting Point313-315°C
Boiling Point508.0±40.0°C (Predicted)
Density1.32±0.1 g/cm³ (Predicted)
LogP0.75
pKa12.19±0.20 (Predicted)
Solubility in DMSO≥20 mg/mL
Heavy Atoms Count22
Rotatable Bond Count2
Number of Rings4
Carbon Bond Saturation (Fsp3)0.466
Polar Surface Area58 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound has a LogP value of 0.75, indicating moderate lipophilicity which contributes to its ability to cross biological membranes, including the blood-brain barrier . PHA-543613 dihydrochloride demonstrates good solubility in DMSO at concentrations of ≥20 mg/mL, facilitating its use in laboratory research settings . Its predicted pKa value of 12.19±0.20 suggests it remains predominantly protonated at physiological pH .

SupplierLead TimeShips FromPurity (%)Pack SizePrice ($)
A2B Chem12 daysUnited States9910 mg250
A2B Chem12 daysUnited States9950 mg746
AA BLOCKS12 daysUnited States9910 mg251
AA BLOCKS12 daysUnited States9950 mg756
eNovation CN20 daysChina9510 mg443
eNovation CN20 daysChina9550 mg995

The compound is identified by its CAS number 478148-58-2, and research-grade material typically has a purity of ≥98% as determined by HPLC analysis . For research requiring larger quantities or custom specifications, many suppliers offer custom synthesis options with adjusted pricing and lead times .

Pharmacological Profile

Mechanism of Action

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide dihydrochloride functions primarily as a potent agonist of alpha7 neuronal nicotinic acetylcholine receptors (α7 nAChR) . This receptor subtype belongs to the family of ligand-gated ion channels that play crucial roles in neurotransmission and cognitive function throughout the central nervous system . By selectively activating α7 nAChRs, PHA-543613 modulates the influx of calcium ions into neurons, subsequently influencing downstream signaling cascades and neurotransmitter release .

The compound's selective binding to α7 nAChRs is largely attributed to its unique structural features, particularly the azabicyclo[2.2.2]octane scaffold and the furo[2,3-c]pyridine moiety . These structural elements are carefully designed to optimize interaction with the binding pocket of α7 nAChRs while minimizing interactions with other receptor subtypes .

Selectivity Profile

PHA-543613 dihydrochloride demonstrates remarkable selectivity for α7 nAChRs over other related receptor subtypes. Studies have shown it possesses significantly lower affinity for α3β4, α1β1γδ, α4β2 nicotinic acetylcholine receptors, and 5-HT3 serotonin receptors . This selectivity profile is essential for its therapeutic potential, as it minimizes off-target effects that could lead to unwanted side effects or toxicity.

Table 3: Selectivity Profile of PHA-543613 dihydrochloride

Receptor SubtypeRelative Affinity
α7 nAChRHigh
α3β4 nAChRLow
α1β1γδ nAChRLow
α4β2 nAChRLow
5-HT3Low

This selective pharmacological profile makes PHA-543613 dihydrochloride a valuable tool for investigating the specific roles of α7 nAChRs in various neurological processes and potential therapeutic applications . The compound's highly selective nature also contributes to its favorable safety profile in preclinical studies.

Pharmacokinetic Properties

PHA-543613 dihydrochloride exhibits favorable pharmacokinetic properties that enhance its potential utility as a therapeutic agent. The compound demonstrates rapid brain penetration following administration, allowing it to effectively reach its target receptors in the central nervous system . This characteristic is essential for compounds designed to affect neurological functions and is partly attributed to its moderate lipophilicity (LogP of 0.75) .

In rodent studies, PHA-543613 has shown high oral bioavailability, suggesting good absorption from the gastrointestinal tract . This property is particularly advantageous for potential clinical applications, as oral administration represents a convenient and patient-friendly route of delivery. The compound's pharmacokinetic profile supports its efficacy in various preclinical models of cognitive function and sensory processing .

Preclinical Research Findings

In Vitro Studies

In vitro investigations have established PHA-543613 dihydrochloride as a potent and selective α7 nAChR agonist with an excellent pharmacological profile . These studies have helped characterize its binding affinity, receptor activation properties, and molecular mechanisms of action. The compound has demonstrated robust activation of α7 nAChRs in cell-based assays, confirming its efficacy as an agonist at this receptor subtype .

Research has also examined the compound's effects on various cellular processes relevant to neuronal function, including calcium signaling, neurotransmitter release, and neuroprotective pathways . These in vitro findings have provided the foundation for subsequent in vivo studies and highlight the compound's potential therapeutic applications.

In Vivo Efficacy

PHA-543613 dihydrochloride has demonstrated promising efficacy in multiple in vivo models relevant to neuropsychiatric disorders. Particularly noteworthy is its positive impact on auditory sensory gating, a process often impaired in patients with schizophrenia . This finding suggests potential therapeutic benefits for addressing sensory processing deficits associated with this condition.

The compound has also shown efficacy in novel object recognition tests, an established model for assessing cognitive performance and memory function in rodents . This finding supports the compound's potential utility in treating cognitive impairments associated with various neuropsychiatric disorders, including schizophrenia .

Additional research has investigated the compound's effects on β-amyloid (Aβ) 25-35-induced cognitive impairment in mice, suggesting potential applications beyond schizophrenia, possibly extending to neurodegenerative conditions like Alzheimer's disease . Studies have also examined its impact on neurovascular coupling (NVC) response in rodent models, highlighting its effects on brain physiology beyond direct receptor activation .

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